(4-bromo-1H-pyrazol-3-yl)methanol

Fragment-based drug discovery PWWP domain inhibition DIPG oncology

This C4-bromo/C3-hydroxymethyl pyrazole is a bifurcated intermediate enabling orthogonal diversification via cross-coupling (Suzuki) and handle functionalization. Its 3,4-substitution pattern is validated by co-crystal structure PDB 8Z6C in PWWP domain inhibitors. Choose this scaffold for structure-guided fragment elaboration and efficient parallel library synthesis, distinct from 4-bromopyrazole.

Molecular Formula C4H5BrN2O
Molecular Weight 177.00 g/mol
CAS No. 959756-34-4
Cat. No. B6329154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-bromo-1H-pyrazol-3-yl)methanol
CAS959756-34-4
Molecular FormulaC4H5BrN2O
Molecular Weight177.00 g/mol
Structural Identifiers
SMILESC1=NNC(=C1Br)CO
InChIInChI=1S/C4H5BrN2O/c5-3-1-6-7-4(3)2-8/h1,8H,2H2,(H,6,7)
InChIKeyMQZTUEUYKAOHRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-1H-pyrazol-3-yl)methanol CAS 959756-34-4: Dual-Functional Pyrazole Scaffold with Orthogonal Bromo and Hydroxymethyl Handles for Medicinal Chemistry Derivatization


(4-Bromo-1H-pyrazol-3-yl)methanol (CAS 959756-34-4; molecular formula C₄H₅BrN₂O; molecular weight 177.00 g/mol) is a C4-substituted bromopyrazole derivative that simultaneously bears a reactive C4-bromo substituent suitable for transition metal-catalyzed cross-coupling and a C3-hydroxymethyl group (−CH₂OH) capable of further functionalization via esterification, etherification, oxidation to the corresponding aldehyde or carboxylic acid, or conversion to leaving groups for nucleophilic displacement. The compound is commercially available in grades ranging from 95% to 98% purity from multiple reputable vendors, with standard packaging options including 100 mg to 5 g quantities, and requires storage at 2–8°C to maintain stability . Its structural positioning—specifically the 3,4-substitution pattern on the pyrazole nucleus—directly corresponds to the core pharmacophore found in an emerging class of PWWP domain inhibitors that target HDGFRP2 and PSIP1 with potential applications in oncology [1].

Why (4-Bromo-1H-pyrazol-3-yl)methanol Cannot Be Replaced by Alternative Pyrazole Isomers or Analogs in Fragment-Derived Inhibitor Synthesis


Direct substitution of (4-bromo-1H-pyrazol-3-yl)methanol with alternative bromopyrazole regioisomers, N-methylated analogs, or other heteroaromatic bromides fundamentally alters the spatial orientation of the hydroxymethyl hydrogen-bond donor/acceptor relative to the aryl bromide cross-coupling vector. In the case of HDGFRP2/PSIP1 dual inhibitors such as 4-(4-bromo-1H-pyrazol-3-yl)pyridine (BPP), the 1.93 Å resolution crystal structure of the ligand-protein complex (PDB 8Z6C) unequivocally demonstrates that the specific 3,4-substitution pattern on the pyrazole core is essential for productive binding interactions within the PWWP domain aromatic cage [1]. Regioisomeric variants—including (5-bromo-1H-pyrazol-3-yl)methanol and 4-bromopyrazole without the hydroxymethyl handle—lack either the precise geometry required for fragment linking or the synthetic versatility of the orthogonal −CH₂OH handle, thereby precluding both the structural validation via X-ray crystallography and the downstream structure-activity relationship (SAR) expansion that the target compound enables [2].

Quantitative Evidence for (4-Bromo-1H-pyrazol-3-yl)methanol Differentiation: Selectivity Data, Binding Affinities, and Structural Validation


4-(4-Bromo-1H-pyrazol-3-yl)pyridine (BPP) Demonstrates Submicromolar Binding Affinity for HDGFRP2 PWWP Domain with Cross-Reactivity Profile to PSIP1 and HDGFRP3

The pyridine-extended derivative 4-(4-bromo-1H-pyrazol-3-yl)pyridine (BPP), synthesized from the target (4-bromo-1H-pyrazol-3-yl)methanol scaffold, was characterized as a dual PWWP domain inhibitor. Against recombinant HDGFRP2 PWWP domain, BPP exhibited a binding dissociation constant (Kd) of 7 μM with a ligand efficiency (LE) of 0.47, as determined by isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) . In parallel profiling, the same compound showed Kd = 27 μM against the PSIP1 PWWP domain and Kd = 14 μM against HDGFRP3, establishing its pan-subfamily inhibitory profile [1]. This binding data is structurally validated by the 1.93 Å resolution co-crystal structure (PDB 8Z6C, R-work 0.189, R-free 0.236), which maps the specific interactions of the 4-bromo-1H-pyrazol-3-yl core within the PWWP aromatic cage [2].

Fragment-based drug discovery PWWP domain inhibition DIPG oncology HDGFRP2/PSIP1 dual inhibitors

N-(4-Bromo-1H-pyrazol-3-yl)-4-(4-fluorophenethyl)piperazine-1-carboxamide Exhibits >113-Fold Selectivity for 5-HT2A over 5-HT2C Receptor in Radioligand Binding Assays

A derivative featuring the N-(4-bromo-1H-pyrazol-3-yl) core—specifically N-(4-bromo-1H-pyrazol-3-yl)-4-(4-fluorophenethyl)piperazine-1-carboxamide (CHEMBL1215726)—demonstrated potent and selective binding to the human 5-HT2A receptor. In competitive radioligand displacement assays using [¹²⁵I]DOI on human recombinant 5-HT2A receptors expressed in HEK293 cells, the compound exhibited an inhibition constant (Ki) of 88 nM [1]. When tested under identical assay conditions against the closely related 5-HT2C receptor subtype, the same compound showed Ki > 10,000 nM (>10 μM), indicating minimal binding to 5-HT2C at the concentrations effective for 5-HT2A engagement [2].

Serotonin receptor pharmacology 5-HT2A selective ligands Neuropsychiatric drug discovery GPCR selectivity profiling

X-ray Co-Crystal Structure of 4-(4-Bromo-1H-pyrazol-3-yl)pyridine with HDGFRP2 PWWP Domain Resolves Specific Bromopyrazole-Aromatic Cage Interactions at 1.93 Å Resolution

The 1.93 Å resolution co-crystal structure of HDGFRP2 PWWP domain in complex with 4-(4-bromo-1H-pyrazol-3-yl)pyridine (PDB 8Z6C) provides atomic-level validation of the binding mode conferred by the 4-bromo-1H-pyrazol-3-yl scaffold [1]. The structure, refined to R-work = 0.189 and R-free = 0.236, unambiguously positions the bromopyrazole moiety within the PWWP domain's conserved aromatic cage, a recognition module for methylated lysine residues on histone tails [2]. In contrast, alternative pyrazole isomers—such as 4-bromopyrazole (CAS 2075-45-8) and (5-bromo-1H-pyrazol-3-yl)methanol (CAS 1227267-36-0)—lack either the 3,4-substitution geometry required for this specific binding pose or the crystallographically validated interaction pattern, rendering their binding modes uncharacterized and unpredictable [3].

Structural biology Protein-ligand co-crystallography Fragment-based screening PWWP domain recognition

(4-Bromo-1H-pyrazol-3-yl)methanol vs (5-Bromo-1H-pyrazol-3-yl)methanol: Regioisomeric Differentiation in Cross-Coupling Reactivity and Fragment Linking Geometry

(4-Bromo-1H-pyrazol-3-yl)methanol (target compound) and its regioisomer (5-bromo-1H-pyrazol-3-yl)methanol (CAS 1227267-36-0) differ fundamentally in the spatial relationship between the bromine leaving group and the hydroxymethyl functional handle. In the target compound, the C4-bromo substituent is positioned adjacent to the C3-hydroxymethyl group on the pyrazole ring, creating a compact, convergent geometry for fragment linking—exactly the spatial arrangement that enabled successful fragment-to-lead optimization in the HDGFRP2/PSIP1 program [1]. The C5-bromo isomer positions the bromine two bonds removed from the hydroxymethyl handle, resulting in a divergent, extended geometry that fundamentally alters the exit vector and bond angle of any cross-coupled extension. This regioisomeric distinction is non-trivial: the C4-bromo substitution pattern is directly reflected in the FDA-approved kinase inhibitor Ibrutinib (which incorporates a 4-substituted pyrazole core), underscoring the privileged nature of this specific substitution pattern in drug discovery .

Regioselective synthesis Suzuki-Miyaura cross-coupling Pyrazole functionalization Fragment growing strategies

Validated Research Applications for (4-Bromo-1H-pyrazol-3-yl)methanol Based on Derivative Evidence: Fragment-Based Drug Discovery and Selective GPCR Ligand Development


Fragment-Based Discovery of HDGFRP2/PSIP1 Dual Inhibitors for Diffuse Intrinsic Pontine Glioma (DIPG) Research

The derivative 4-(4-bromo-1H-pyrazol-3-yl)pyridine (BPP), synthesized from (4-bromo-1H-pyrazol-3-yl)methanol, has been validated as a dual PWWP domain inhibitor with Kd values of 7 μM (HDGFRP2), 27 μM (PSIP1), and 14 μM (HDGFRP3), and its binding pose is resolved at 1.93 Å resolution in co-crystal structure PDB 8Z6C [1][2]. This evidence positions (4-bromo-1H-pyrazol-3-yl)methanol as a critical starting scaffold for medicinal chemistry teams pursuing fragment growing, scaffold hopping, or structure-guided optimization campaigns targeting HDGFRP2-driven DIPG pathology. The hydroxymethyl handle enables systematic linker extension and functional group diversification, while the C4-bromo serves as a cross-coupling site for Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira reactions to explore chemical space around the PWWP aromatic cage. In contrast, 4-bromopyrazole (CAS 2075-45-8) lacks the hydroxymethyl handle required for fragment elaboration and has not been crystallographically characterized in this binding pocket, making it a suboptimal starting point for structure-guided medicinal chemistry.

Development of Subtype-Selective 5-HT2A Receptor Ligands for Neuropsychiatric Indications

The N-(4-bromo-1H-pyrazol-3-yl) carboxamide derivative CHEMBL1215726 demonstrates a Ki of 88 nM at 5-HT2A with >113-fold selectivity over 5-HT2C (Ki > 10,000 nM) in competitive radioligand binding assays using human recombinant receptors expressed in HEK293 cells [3]. This selectivity profile is particularly valuable in programs targeting 5-HT2A for psychedelic-inspired therapeutics, antipsychotic development, or cognitive enhancement, where 5-HT2C agonism is associated with adverse effects including anxiety, hypolocomotion, and appetite dysregulation. (4-Bromo-1H-pyrazol-3-yl)methanol provides the core pharmacophore for generating focused libraries of 5-HT2A-selective agents via amide coupling at the hydroxymethyl-derived handle or cross-coupling at the C4-bromo position. Alternative bromopyrazole regioisomers lack the specific spatial arrangement of the N-(4-bromo-1H-pyrazol-3-yl) scaffold that confers this validated >100-fold subtype selectivity window.

Structure-Guided Optimization of Pyrazole-Containing Kinase Inhibitors via Regioselective Derivatization

The 4-bromo-1H-pyrazol-3-yl core is a recognized privileged scaffold in kinase inhibitor design, as exemplified by FDA-approved agents such as Ibrutinib, which features a 4-substituted pyrazole as a key pharmacophoric element for hinge-binding interactions . (4-Bromo-1H-pyrazol-3-yl)methanol uniquely combines a bromine at the C4 position (enabling Suzuki-Miyaura cross-coupling with aryl/heteroaryl boronic acids to generate biaryl systems that mimic ATP-adenine interactions) with a C3-hydroxymethyl group that can be converted to diverse linkers for solvent-exposed region optimization. The 1.93 Å resolution co-crystal structure PDB 8Z6C validates the binding competence of this specific substitution pattern in a therapeutically relevant protein-ligand interaction [4]. Regioisomeric compounds such as (5-bromo-1H-pyrazol-3-yl)methanol position the cross-coupling handle at C5, which projects toward the ribose pocket rather than the adenine-binding region in most kinase active sites, fundamentally altering the vector of elaborated ligands and requiring de novo SAR exploration.

Synthesis of Dual-Functional Pyrazole Building Blocks for Parallel Medicinal Chemistry Libraries

(4-Bromo-1H-pyrazol-3-yl)methanol serves as a bifurcated synthetic intermediate that supports orthogonal functionalization strategies: the C4-bromo participates in transition metal-catalyzed cross-coupling (Suzuki, Negishi, Buchwald-Hartwig, Sonogashira) to introduce aryl, heteroaryl, amino, or alkynyl diversity, while the C3-hydroxymethyl can be independently elaborated via Mitsunobu reactions, esterification, oxidation to the aldehyde or carboxylic acid, or activation as a leaving group for nucleophilic substitution. This orthogonal reactivity enables efficient parallel library synthesis without protecting group manipulation. The compound's commercial availability at 97–98% purity from multiple suppliers with batch sizes up to 5 g supports both small-scale SAR exploration and larger-scale lead optimization . In contrast, mono-functional analogs such as 4-bromopyrazole (CAS 2075-45-8) offer only a single diversification point, reducing the efficiency of structure-activity relationship campaigns and requiring additional synthetic steps to introduce a second functional handle.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for (4-bromo-1H-pyrazol-3-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.